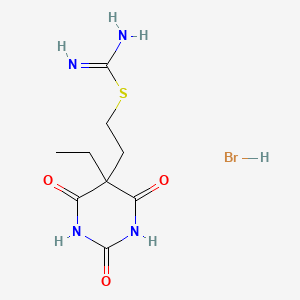
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing three nitrogen atoms, and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide typically involves the alkylation of cyanuric acid derivatives. One common method includes the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions. Solvents such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) are often used .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the diazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives: These compounds share a similar triazinane ring structure and exhibit comparable reactivity.
N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates: These derivatives also contain the triazinane ring and are used in various chemical applications.
Uniqueness
2-(5-Ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide is unique due to its specific functional groups and the presence of the carbamimidothioate moiety
Properties
CAS No. |
5347-08-0 |
|---|---|
Molecular Formula |
C9H15BrN4O3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
2-(5-ethyl-2,4,6-trioxo-1,3-diazinan-5-yl)ethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H14N4O3S.BrH/c1-2-9(3-4-17-7(10)11)5(14)12-8(16)13-6(9)15;/h2-4H2,1H3,(H3,10,11)(H2,12,13,14,15,16);1H |
InChI Key |
LZPGUALNGZSCPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCSC(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


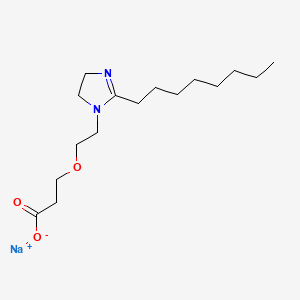
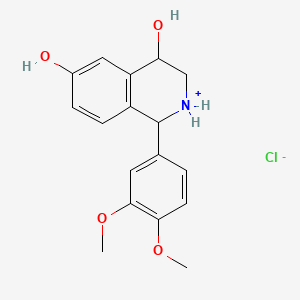
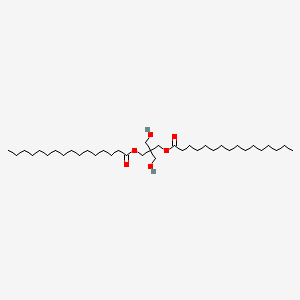
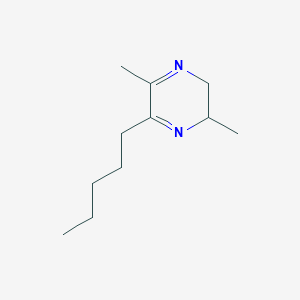
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
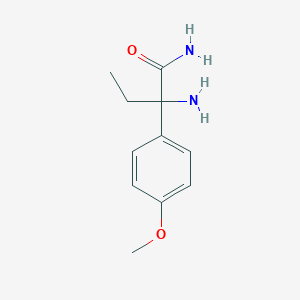
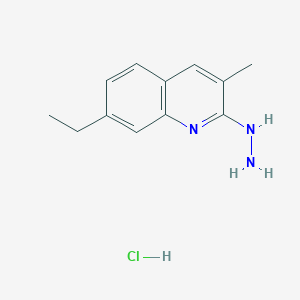
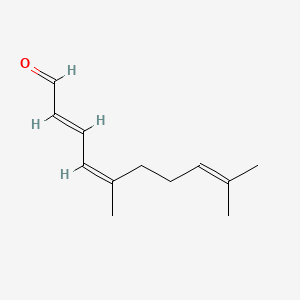

![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)

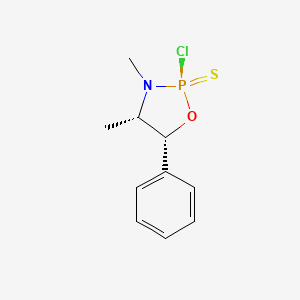
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
